Silica Gel, 35-70 Micron Particles

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silica Gel, 35-70 Micron Particles, is a form of silicon dioxide (SiO₂) that is widely used in various scientific and industrial applications. It is characterized by its high surface area and porous structure, which makes it an excellent adsorbent. This compound is commonly used in chromatography, desiccation, and as a catalyst support due to its ability to adsorb moisture and other substances .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silica Gel can be synthesized through several methods, with the sol-gel process being one of the most common. In this method, tetraethyl orthosilicate (TEOS) is hydrolyzed in the presence of water and a catalyst, typically ammonia, to form a gel. The reaction conditions, such as the concentration of TEOS, water, and ammonia, as well as the temperature and pH, can be adjusted to control the size and porosity of the silica particles .

Industrial Production Methods: On an industrial scale, silica gel is often produced using a spray drying process. In this method, a silica/polymer composite is first prepared via sol-gel reaction. The composite is then spray-dried to form hollow microspheres, which are subsequently calcinated to remove the polymer and create a porous structure .

Análisis De Reacciones Químicas

Types of Reactions: Silica Gel primarily undergoes adsorption reactions due to its high surface area and porous structure. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The primary reagent involved in the synthesis of silica gel is tetraethyl orthosilicate (TEOS). The hydrolysis and condensation reactions are typically carried out in an alcohol medium with ammonia as a catalyst .

Major Products: The major product formed from these reactions is silica gel itself, which can be further processed to achieve the desired particle size and porosity .

Aplicaciones Científicas De Investigación

Silica Gel, 35-70 Micron Particles, has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism by which silica gel exerts its effects is through adsorption. The porous structure and high surface area allow it to adsorb a wide range of substances, including moisture, gases, and organic molecules. This makes it highly effective in applications such as chromatography and desiccation .

Comparación Con Compuestos Similares

Silica Gel 60 (35-70 Micron): Similar in particle size and used for column chromatography.

Silica Gel 60 Angstrom Pore Size (35-70 Micron): Used for column chromatography with a specific pore size.

Uniqueness: Silica Gel, 35-70 Micron Particles, is unique due to its specific particle size range, which makes it particularly effective for certain types of chromatography and adsorption applications. Its high surface area and porosity also contribute to its effectiveness in various scientific and industrial applications .

Propiedades

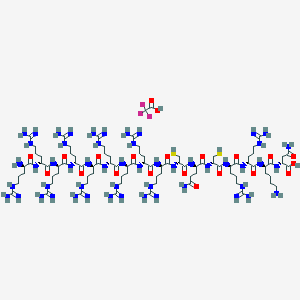

| { "Design of the Synthesis Pathway": "Silica Gel, 35-70 Micron Particles can be synthesized by a sol-gel method.", "Starting Materials": [ "Tetraethyl orthosilicate (TEOS)", "Ammonium hydroxide (NH4OH)", "Deionized water" ], "Reaction": [ "Mix TEOS and NH4OH in deionized water under stirring.", "Keep the mixture at room temperature for 24 hours to form a gel.", "Dry the gel at 100-120°C for several hours until a solid is obtained.", "Grind the solid to obtain the desired particle size (35-70 microns).", "Activate the silica gel by heating it at 600-700°C for several hours to remove any remaining organic compounds and water." ] } | |

Número CAS |

112926-00-6 |

Fórmula molecular |

SiO₂ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.